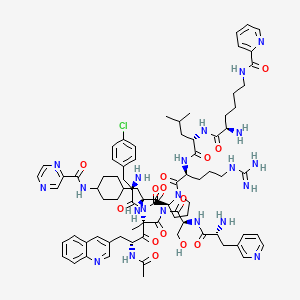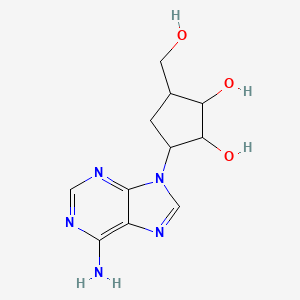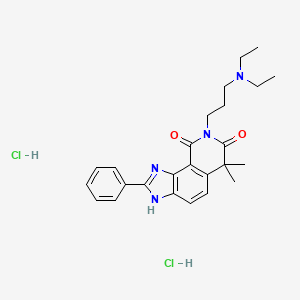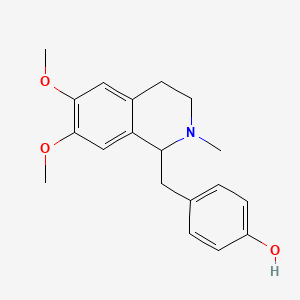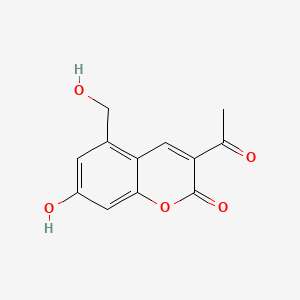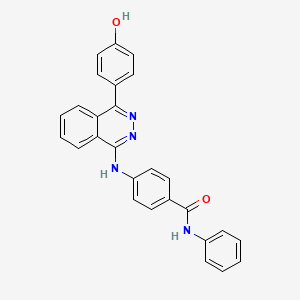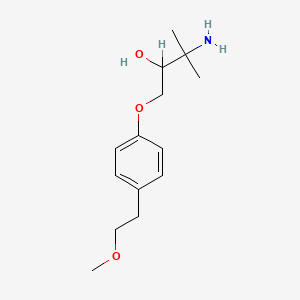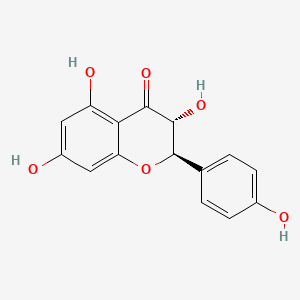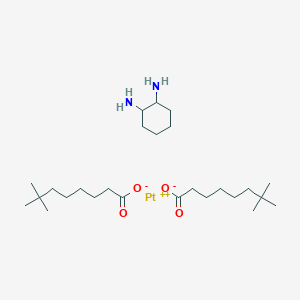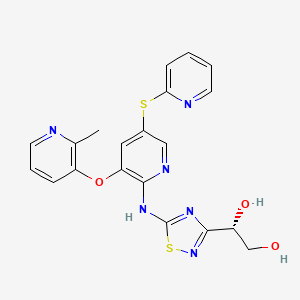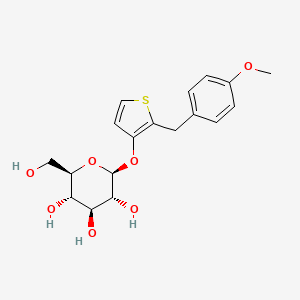
Atigliflozin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atigliflozin is a small molecule drug that belongs to the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. It is primarily used in the treatment of type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion through urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atigliflozin involves several key steps:
Construction of the aryl substituent: This step involves the preparation of the aryl group that will be attached to the sugar moiety.
Introduction of the aryl moiety onto the sugar:
Deprotection and modification: The final step involves deprotecting the arylated anomeric center of the sugar and making necessary modifications.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of specialized equipment and controlled environments to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Atigliflozin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, such as temperature, pressure, and solvent used .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Atigliflozin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of SGLT2 inhibition and to develop new inhibitors with improved efficacy and safety profiles.
Biology: It is used to investigate the role of SGLT2 in glucose metabolism and its impact on various biological processes.
Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating type 2 diabetes and other related conditions.
Industry: It is used in the pharmaceutical industry to develop new formulations and delivery methods for SGLT2 inhibitors
Mechanism of Action
Atigliflozin exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of glucose, leading to increased glucose excretion through urine. The molecular targets involved include the SGLT2 protein and associated pathways that regulate glucose homeostasis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Atigliflozin is unique in its specific binding affinity and selectivity for SGLT2, which contributes to its efficacy in lowering blood glucose levels. Compared to other SGLT2 inhibitors, it may have different pharmacokinetic and pharmacodynamic profiles, leading to variations in efficacy, safety, and tolerability .
Properties
CAS No. |
647834-15-9 |
|---|---|
Molecular Formula |
C18H22O7S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(4-methoxyphenyl)methyl]thiophen-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C18H22O7S/c1-23-11-4-2-10(3-5-11)8-14-12(6-7-26-14)24-18-17(22)16(21)15(20)13(9-19)25-18/h2-7,13,15-22H,8-9H2,1H3/t13-,15-,16+,17-,18-/m1/s1 |
InChI Key |
BUXGTLNOWLNUKF-SOVHRIKKSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=C(C=CS2)OC3C(C(C(C(O3)CO)O)O)O |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=C(C=CS2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C=CS2)OC3C(C(C(C(O3)CO)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Atigliflozin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



